molecular formula C2H4ClFO3S B12845607 Chlorosulfuric acid, (2-fluoroethyl) ester CAS No. 371-94-8

Chlorosulfuric acid, (2-fluoroethyl) ester

Cat. No.: B12845607
CAS No.: 371-94-8
M. Wt: 162.57 g/mol
InChI Key: XEMULNWDKOXYNZ-UHFFFAOYSA-N
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Description

1-Chlorosulfonyloxy-2-fluoroethane is a chemical compound with the molecular formula C2H4ClFO3S. It is known for its unique chemical properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a chlorosulfonyloxy group and a fluorine atom attached to an ethane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorosulfonyloxy-2-fluoroethane can be synthesized through the reaction of 2-fluoroethanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows: [ \text{2-Fluoroethanol} + \text{Chlorosulfonic Acid} \rightarrow \text{1-Chlorosulfonyloxy-2-fluoroethane} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the production of 1-chlorosulfonyloxy-2-fluoroethane involves large-scale reactors where the reactants are mixed and maintained at specific temperatures and pressures. The reaction is monitored to ensure optimal yield and purity. Post-reaction, the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Chlorosulfonyloxy-2-fluoroethane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyloxy group can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-fluoroethanol and chlorosulfonic acid.

    Reduction: The compound can be reduced to form simpler derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Acid or base catalysts to facilitate substitution or hydrolysis reactions.

    Solvents: Organic solvents such as dichloromethane or acetonitrile.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 2-fluoroethylamine or 2-fluoroethyl alcohol derivatives can be formed.

    Hydrolysis Products: 2-Fluoroethanol and chlorosulfonic acid.

Scientific Research Applications

1-Chlorosulfonyloxy-2-fluoroethane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential in drug development and as a reagent in pharmaceutical synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chlorosulfonyloxy-2-fluoroethane involves its reactivity with nucleophiles. The chlorosulfonyloxy group is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical syntheses and modifications.

Comparison with Similar Compounds

    Chlorosulfonic Acid: Shares the chlorosulfonyloxy group but lacks the fluorine atom.

    2-Fluoroethanol: Contains the fluorine atom but lacks the chlorosulfonyloxy group.

    Sulfonyl Chlorides: Compounds with similar reactivity due to the presence of the sulfonyl chloride group.

Uniqueness: 1-Chlorosulfonyloxy-2-fluoroethane is unique due to the combination of the chlorosulfonyloxy group and the fluorine atom, which imparts distinct reactivity and properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of 1-chlorosulfonyloxy-2-fluoroethane, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

371-94-8

Molecular Formula

C2H4ClFO3S

Molecular Weight

162.57 g/mol

IUPAC Name

1-chlorosulfonyloxy-2-fluoroethane

InChI

InChI=1S/C2H4ClFO3S/c3-8(5,6)7-2-1-4/h1-2H2

InChI Key

XEMULNWDKOXYNZ-UHFFFAOYSA-N

Canonical SMILES

C(CF)OS(=O)(=O)Cl

Origin of Product

United States

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